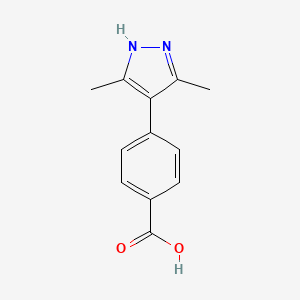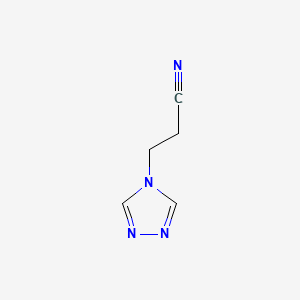![molecular formula C11H12N4S B575996 1,2,4-Triazolo[4,3-a]pyridine-8-carbonitrile, 5-mercapto-7-methyl-3-(1-methylethyl)- CAS No. 168260-77-3](/img/new.no-structure.jpg)
1,2,4-Triazolo[4,3-a]pyridine-8-carbonitrile, 5-mercapto-7-methyl-3-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo[4,3-a]pyridine-8-carbonitrile, 5-mercapto-7-methyl-3-(1-methylethyl)- is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development . The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for the synthesis of various bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[4,3-a]pyridines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation . This catalyst-free and additive-free method is eco-friendly and results in high yields. The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
In industrial settings, the synthesis of 1,2,4-triazolo[4,3-a]pyridines can be scaled up using similar microwave-mediated methods. The use of microwave irradiation allows for rapid and efficient synthesis, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazolo[4,3-a]pyridine-8-carbonitrile, 5-mercapto-7-methyl-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Applications De Recherche Scientifique
1,2,4-Triazolo[4,3-a]pyridine-8-carbonitrile, 5-mercapto-7-methyl-3-(1-methylethyl)- has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of various enzymes and receptors, including c-Met and VEGFR-2.
Biological Research: The compound exhibits antiproliferative activities against cancer cell lines such as A549, MCF-7, and HeLa.
Pharmaceutical Industry: It is explored for its potential in developing new drugs for treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyridine-8-carbonitrile, 5-mercapto-7-methyl-3-(1-methylethyl)- involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine structure but differ in the position of the nitrogen atoms in the triazole ring.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a pyrazine ring instead of a pyridine ring, offering different biological activities.
Uniqueness
1,2,4-Triazolo[4,3-a]pyridine-8-carbonitrile, 5-mercapto-7-methyl-3-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for drug discovery and development .
Propriétés
Numéro CAS |
168260-77-3 |
|---|---|
Formule moléculaire |
C11H12N4S |
Poids moléculaire |
232.31 g/mol |
Nom IUPAC |
7-methyl-3-propan-2-yl-5-sulfanylidene-1H-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C11H12N4S/c1-6(2)10-13-14-11-8(5-12)7(3)4-9(16)15(10)11/h4,6,14H,1-3H3 |
Clé InChI |
JHIPKTDMZQIRQB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=S)N2C(=C1C#N)NN=C2C(C)C |
SMILES canonique |
CC1=CC(=S)N2C(=C1C#N)NN=C2C(C)C |
Synonymes |
1,2,4-Triazolo[4,3-a]pyridine-8-carbonitrile, 5-mercapto-7-methyl-3-(1-methylethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![10-oxa-1,5-diazatricyclo[6.3.0.02,6]undeca-2,4,6,8-tetraene](/img/structure/B575928.png)




